Mineralocorticoid Receptor (MR) Antagonism: Potency Compared to Spironolactone and Eplerenone
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol functions as an antagonist of the human mineralocorticoid receptor (MR) with an IC50 of 256 nM, as measured in a CHO-K1 cell-based reporter assay assessing inhibition of aldosterone-induced transcription [1]. In contrast, spironolactone, a clinically used MR antagonist, exhibits an IC50 of 24 nM in a similar functional assay . Eplerenone, another selective MR antagonist, displays an IC50 of 63 nM [2] or 122 nM depending on the assay system. The target compound is therefore 10.7-fold less potent than spironolactone and approximately 4.1-fold less potent than eplerenone in comparable cell-based functional assays. This lower potency may be advantageous in research contexts requiring graded MR inhibition or in screening for compounds with reduced endocrine side effects.
| Evidence Dimension | Mineralocorticoid Receptor Antagonist Activity (Functional Cell-Based Assay) |
|---|---|
| Target Compound Data | IC50 = 256 nM |
| Comparator Or Baseline | Spironolactone: IC50 = 24 nM; Eplerenone: IC50 = 63 nM (or 122 nM) |
| Quantified Difference | 10.7-fold less potent vs. spironolactone; ~4.1-fold less potent vs. eplerenone |
| Conditions | Human MR expressed in CHO-K1 cells; inhibition of aldosterone-induced transcription (Target); Human MR in EA.hy926 cells (Eplerenone); Functional reporter assay (Spironolactone) |
Why This Matters
The compound provides a moderately potent MR antagonist tool with a distinct potency profile, enabling dose-response studies where high-potency antagonists may saturate the system.
- [1] BindingDB. BDBM50004519 / CHEMBL2181929. Affinity Data: IC50 256 nM (Antagonist activity at human wild-type mineralocorticoid receptor expressed in CHO-K1 cells). View Source
- [2] BindingDB. BDBM50318300 / CHEMBL1095097. Affinity Data: IC50 63 nM (Modulation activity at human mineralocorticoid receptor in human EA.hy926 cells). View Source
